molecular formula C20H20N4O3S2 B3653128 N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B3653128
M. Wt: 428.5 g/mol
InChI Key: VZXLQKZQYMRQIL-UHFFFAOYSA-N
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Description

The compound “N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups including an amide, a thiadiazole ring, and a methoxy group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms, would likely be a key feature of the molecule’s structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the amide and methoxy groups could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of new compounds like this one is a key part of advancing fields like medicinal chemistry and materials science. Future research could involve investigating the compound’s biological activity, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-3-13-8-10-14(11-9-13)21-17(25)12-28-20-24-23-19(29-20)22-18(26)15-6-4-5-7-16(15)27-2/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXLQKZQYMRQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Reactant of Route 4
N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

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